
2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane, also known as CMMD, is a boron-containing compound that has gained significant attention in the field of medicinal chemistry. CMMD has been found to possess unique properties that make it a promising candidate for drug discovery and development.
科学的研究の応用
Crystal Structure Analysis
The study of crystal structures of related dioxaborolane compounds provides insights into their molecular arrangement and properties. For instance, Seeger and Heller (1985) investigated the crystal structure of a similar dioxaborolane compound, highlighting the orthorhombic arrangement and specific lattice constants, which are crucial for understanding the compound's physical properties (Seeger & Heller, 1985).
Synthesis and Chemical Properties
The synthesis and modification of dioxaborolane derivatives have been explored in various studies. Spencer et al. (2002) described the synthesis of derivatives and their inhibitory activity against serine proteases, indicating potential biomedical applications (Spencer et al., 2002). Additionally, the synthesis of pinacolylboronate-substituted stilbenes and their applications in liquid crystal display technology and potential therapeutic uses for neurodegenerative diseases were reported by Das et al. (2015) (Das et al., 2015).
Catalysis and Organic Synthesis
The role of dioxaborolane compounds in catalysis and organic synthesis is significant. Murata et al. (2002) investigated the dehydrogenative borylation of vinylarenes using a dioxaborolane compound, demonstrating its utility in regio- and stereodefined synthesis (Murata et al., 2002). This showcases the compound's versatility in facilitating complex chemical reactions.
Photoluminescence and Sensing Applications
The photoluminescent properties of dioxaborolane derivatives have been explored for sensing applications. Nie et al. (2020) synthesized a pyrene derivative with phenyl boronic ester, demonstrating its sensitivity and selectivity for hydrogen peroxide detection in living cells, an important aspect in biomedical research (Nie et al., 2020).
特性
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDMAINTVKXIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

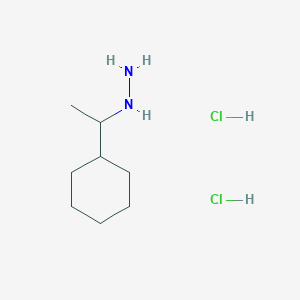
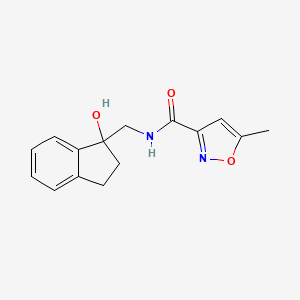

![4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2564910.png)
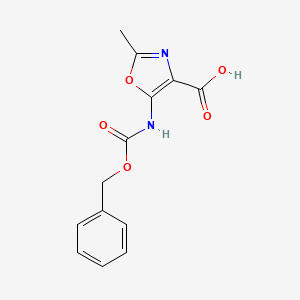
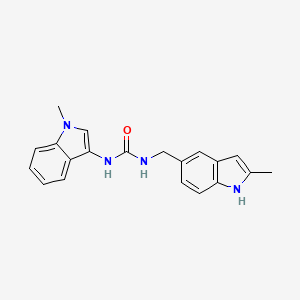
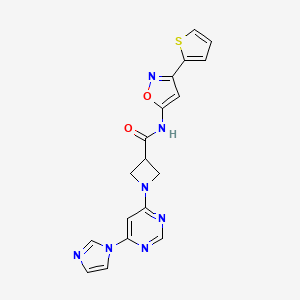
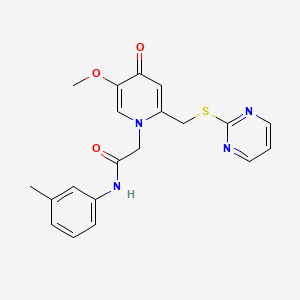
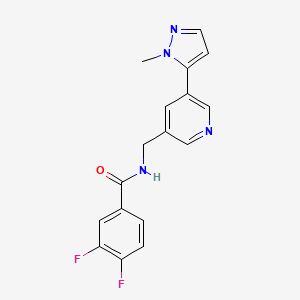
![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2564921.png)
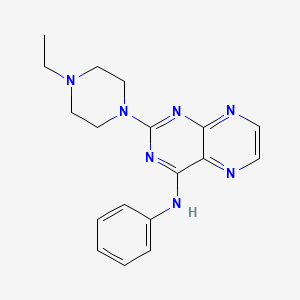
![1-(3-methoxypropyl)-9-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2564925.png)

![methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate](/img/structure/B2564927.png)